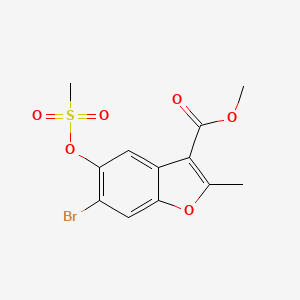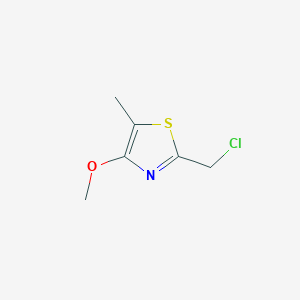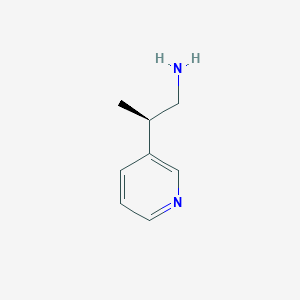
1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthesized organic compound often utilized in various scientific research fields This compound is notable for its unique structure, which includes a combination of thiophene, oxadiazole, piperidine, and triazole moieties
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically begins with the preparation of intermediates such as thiophene derivatives and 1,2,4-oxadiazole derivatives.
A common approach involves the formation of the oxadiazole ring via cyclization reactions of corresponding hydrazides with carboxylic acids or their derivatives under reflux conditions.
Piperidine and triazole derivatives are synthesized separately and subsequently coupled with the oxadiazole intermediates using palladium-catalyzed cross-coupling reactions or other suitable condensation methods.
Industrial Production Methods:
For industrial-scale production, optimization of reaction conditions, including temperature, solvent choice, and catalysts, is crucial to ensure high yield and purity.
Continuous flow chemistry techniques can be employed to enhance production efficiency and minimize the formation of unwanted by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the oxadiazole ring can be achieved using hydrogenation methods, potentially forming reduced nitrogen-containing products.
Substitution: Various substitution reactions can occur, particularly involving the piperidine or triazole rings. Halogenation, alkylation, and acylation are common examples.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), alkyl halides, acyl chlorides.
Major Products Formed:
Products from oxidation include sulfoxides and sulfones.
Products from reduction include hydrogenated nitrogen derivatives.
Substitution reactions yield various substituted piperidine and triazole derivatives.
Applications De Recherche Scientifique
1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone has diverse applications across several fields:
Chemistry:
Used as a building block in organic synthesis.
Employed in the development of novel heterocyclic compounds.
Biology:
Explored for its potential as a bioactive molecule.
Investigated for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
Potential therapeutic agent in the treatment of diseases due to its unique structural components.
Examined for its antimicrobial, antifungal, and anti-inflammatory properties.
Industry:
Utilized in material science for the development of new materials with specific properties.
Explored for use in the creation of advanced polymers and coatings.
Mécanisme D'action
The compound's mechanism of action can vary depending on the application:
Molecular Targets and Pathways:
Interaction with enzymes: The triazole moiety is known to interact with enzyme active sites, potentially inhibiting enzymatic activity.
Binding to receptors: The compound may bind to specific receptors, altering cellular signaling pathways.
DNA/RNA interaction: The oxadiazole and thiophene rings might intercalate with nucleic acids, affecting gene expression.
Comparaison Avec Des Composés Similaires
1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-2-yl)-1H-1,2,4-triazole
1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methylpiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
1-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)methylpiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Uniqueness:
The specific combination of the thiophene, oxadiazole, piperidine, and triazole rings in this compound gives it a distinctive set of chemical and biological properties not commonly found in similar structures.
Compared to similar compounds, it may exhibit enhanced bioactivity or stability, making it more suitable for specific applications.
So, this is the scoop on 1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Imagine what scientists and researchers can uncover with such intricate molecules at their fingertips. Excited about any part of it? Let's dive deeper into your favorite bit!
Propriétés
IUPAC Name |
1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c23-15(8-22-11-17-10-18-22)21-4-1-2-12(7-21)6-14-19-16(20-24-14)13-3-5-25-9-13/h3,5,9-12H,1-2,4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQDDZUMQHPMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC=N2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(Methanesulfonylmethyl)phenyl]ethanone](/img/structure/B2897060.png)
![N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2897062.png)
![[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine](/img/structure/B2897063.png)


![(1R,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2897070.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2897073.png)

![N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2897075.png)
![N,N-dimethyl-3-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidine-1-carbonyl]aniline](/img/structure/B2897078.png)
![2-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2897082.png)
![7-(5-chloro-2-methylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2897083.png)
